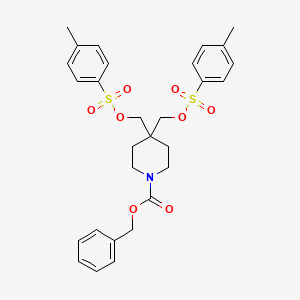
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine is a complex organic compound characterized by its unique structure and reactivity. This compound features multiple prop-2-yn-1-yloxy groups attached to a central amine, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and a suitable amine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Reaction Steps: The synthesis proceeds through a series of nucleophilic substitution reactions, where the propargyl alcohol reacts with the amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the prop-2-yn-1-yloxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(allyloxy)-2-((allyloxy)methyl)propan-2-amine: Similar structure but with allyloxy groups instead of prop-2-yn-1-yloxy groups.
1,3-Bis(ethoxy)-2-((ethoxy)methyl)propan-2-amine: Similar structure but with ethoxy groups instead of prop-2-yn-1-yloxy groups.
Uniqueness
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine is unique due to its multiple prop-2-yn-1-yloxy groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1,3-bis(prop-2-ynoxy)-2-(prop-2-ynoxymethyl)propan-2-amine |
InChI |
InChI=1S/C13H17NO3/c1-4-7-15-10-13(14,11-16-8-5-2)12-17-9-6-3/h1-3H,7-12,14H2 |
Clé InChI |
SUBOASRXOYLNNT-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC(COCC#C)(COCC#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


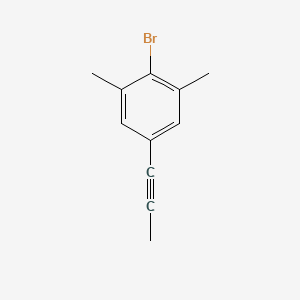

![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)

![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)

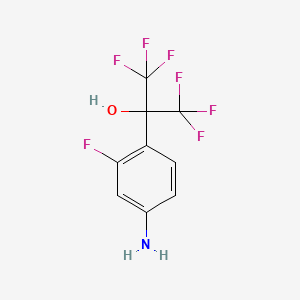
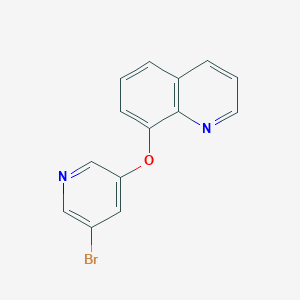
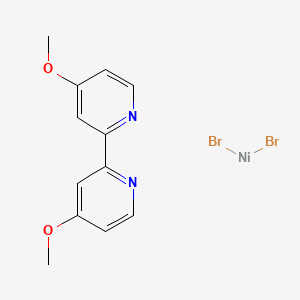



![N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B13918554.png)
